Product packaging for Asperdiol(Cat. No.:CAS No. 64180-67-2)

Asperdiol

Cat. No.: B14493887
CAS No.: 64180-67-2
M. Wt: 320.5 g/mol
InChI Key: FLJAFHRJXPAASR-HOZOIBKHSA-N
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Description

Asperdiol, a cembrenoid diterpene with the molecular formula C20H32O3, is a compound of interest in biomedical research, particularly in oncology . Initially identified from marine sources, its complex structure has been the subject of synthetic studies, including the synthesis of the racemic form (±)-asperdiol . The core research value of this compound lies in its investigated anticancer activity, positioning it as a valuable candidate for studying novel chemotherapeutic mechanisms and pathways . Researchers utilize this compound in vitro to probe its effects on cancer cell proliferation and viability. The structural core of this compound also serves as a precursor for derivatives such as this compound acetate (C22H34O4) and diacetoxy this compound (C24H36O5), which are used in structure-activity relationship (SAR) studies to optimize pharmacological properties . This product is provided strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B14493887 Asperdiol CAS No. 64180-67-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64180-67-2

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(4E,10E)-4-(hydroxymethyl)-10,14-dimethyl-7-prop-1-en-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,10-dien-6-ol

InChI

InChI=1S/C20H32O3/c1-14(2)17-9-7-15(3)6-5-11-20(4)19(23-20)10-8-16(13-21)12-18(17)22/h6,12,17-19,21-22H,1,5,7-11,13H2,2-4H3/b15-6+,16-12+

InChI Key

FLJAFHRJXPAASR-HOZOIBKHSA-N

Isomeric SMILES

C/C/1=C\CCC2(C(O2)CC/C(=C\C(C(CC1)C(=C)C)O)/CO)C

Canonical SMILES

CC1=CCCC2(C(O2)CCC(=CC(C(CC1)C(=C)C)O)CO)C

Origin of Product

United States

Origin and Natural Occurrence of Asperdiol

Marine Invertebrate Sources: Soft Corals (e.g., Eunicea knighti, Pseudoplexaura porosa)

Research has identified soft corals as significant sources of asperdiol. Notably, Eunicea knighti and Pseudoplexaura porosa, both species of soft corals, have been reported to contain this compound. Eunicea knighti, a sea whip found in the Caribbean Sea, has been specifically identified as a source of this compound semanticscholar.org. Pseudoplexaura porosa is also listed as a soft coral source of this compound nih.gov. Another species, Pseudoplexaura flagellosa, has been reported to contain this compound acetate (B1210297), a related compound researchgate.net.

Studies focusing on the chemical constituents of these soft corals have led to the isolation and characterization of this compound. For instance, this compound (also referred to as compound 257 in some studies) has been isolated from Eunicea knighti semanticscholar.orgnih.gov. Another related compound, this compound acetate, was originally isolated from Eunicea knighti and has also been found in Pseudoplexaura flagellosa collected from the Colombian Caribbean researchgate.net.

Data regarding the isolation of this compound from these sources is often presented in the context of screening marine organisms for bioactive compounds. For example, studies evaluating acetylcholinesterase inhibitory activity in marine organisms from the Caribbean Sea have highlighted extracts from soft corals, including Eunicea and Plexaura species, as being particularly active, leading to the isolation of compounds like this compound science.gov.

Here is a summary of soft coral sources of this compound and a related compound:

CompoundSource OrganismType of OrganismLocation (if specified)
This compoundEunicea knightiSoft CoralCaribbean Sea
This compoundPseudoplexaura porosaSoft Coral
This compound acetateEunicea knightiSoft Coral
This compound acetatePseudoplexaura flagellosaSoft CoralColombian Caribbean

Context within Marine Natural Product Discovery

The discovery of this compound is part of the broader effort in marine natural product discovery. The marine environment is a rich source of chemically diverse compounds, many of which possess unique structures and biological activities not commonly found in terrestrial organisms slideshare.netinnovationaljournals.comnih.govresearchgate.net. Marine invertebrates, such as soft corals, sponges, tunicates, and molluscs, are particularly known for producing a wide array of secondary metabolites nih.govmdpi.com.

Research into marine natural products gained momentum as scientists recognized the potential for novel therapeutic agents from these sources innovationaljournals.comnih.gov. The challenging and competitive nature of marine ecosystems has driven organisms to produce secondary metabolites for defense, communication, and survival, leading to the evolution of unique chemical structures slideshare.netresearchgate.net.

The process of marine natural product discovery typically involves the collection of marine organisms, extraction of their chemical constituents, and screening these extracts for various biological activities innovationaljournals.comnih.gov. Compounds showing promising activity are then isolated, purified, and their structures are elucidated using spectroscopic techniques researchgate.net. This compound's identification from soft corals followed this general pathway, emerging from studies focused on the chemical ecology and potential pharmacological uses of compounds produced by these organisms semanticscholar.orgscience.govnih.gov. The interest in compounds like this compound is often linked to specific biological activities observed in the crude extracts of the source organisms, which then guides the isolation and characterization of the active molecules science.gov.

Advanced Structural Elucidation Methodologies for Asperdiol

Spectroscopic Techniques in Asperdiol Characterization

Spectroscopic methods provide crucial information about the functional groups, connectivity, and spatial arrangement of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D, 2D, ROESY)

NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds, including diterpenes like this compound rsc.orgnih.govipb.pt. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain comprehensive structural information.

1D NMR, such as ¹H and ¹³C NMR, provides initial insights into the types of protons and carbons present in the molecule and their chemical environments ipb.ptresearchgate.net. The chemical shifts and splitting patterns in ¹H NMR spectra help in identifying different proton environments (e.g., methyl, methylene, methine, hydroxyl protons) and their coupling interactions researchgate.net. ¹³C NMR provides information about the carbon skeleton and the presence of different types of carbon atoms (e.g., sp², sp³, carbonyl carbons) researchgate.netacs.org.

However, for complex molecules like this compound, 1D NMR spectra can suffer from overlapping signals, making complete assignment challenging nih.govipb.pt. This is where 2D NMR techniques become essential.

Correlation Spectroscopy (COSY) is a 2D ¹H-¹H NMR technique that reveals scalar couplings between protons, indicating which protons are connected through chemical bonds researchgate.netlongdom.org. This helps in establishing spin systems within the molecule researchgate.net.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are 2D NMR experiments that provide correlations between protons and carbons researchgate.net. HSQC shows correlations between directly bonded protons and carbons (¹J correlation), aiding in the assignment of proton and carbon signals researchgate.net. HMBC reveals correlations between protons and carbons separated by two or three bonds (²J and ³J correlations), which is vital for connecting different parts of the molecule and establishing the carbon framework researchgate.net.

Rotating Frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are 2D NMR techniques that provide information about spatial proximity between protons nih.govipb.ptresearchgate.netpharmacognosy.us. These experiments detect through-space correlations (Nuclear Overhauser Effect, NOE) that are proportional to 1/r⁶, where r is the distance between the protons ipb.ptpharmacognosy.us. ROESY is particularly useful for molecules in the intermediate molecular weight range where NOESY correlations might be weak or absent ipb.ptresearchgate.net. NOESY/ROESY correlations help in determining the relative stereochemistry and conformation of the molecule by indicating which protons are close to each other in space ipb.ptresearchgate.netpharmacognosy.usgeomar.de.

Detailed analysis of the chemical shifts and correlations from ¹H, ¹³C, COSY, HSQC, HMBC, and ROESY/NOESY spectra allows for the complete assignment of NMR signals and the determination of the planar structure and relative configuration of this compound researchgate.net.

Mass Spectrometry Techniques (EI MS, ESI MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, complementing the data obtained from NMR spectroscopy researchgate.netuit.no.

Electron Ionization Mass Spectrometry (EI MS) is a technique where the analyte molecules are bombarded with high-energy electrons, causing ionization and often extensive fragmentation emory.eduuni-saarland.de. The resulting mass spectrum shows a molecular ion peak (if the molecule is stable enough to survive ionization without excessive fragmentation) and a series of fragment ion peaks uni-saarland.de. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information about its substructures uit.nouni-saarland.demdpi.com. EI MS is considered a "hard" ionization technique due to the significant fragmentation it induces emory.eduuni-saarland.de.

Electrospray Ionization Mass Spectrometry (ESI MS) is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile compounds, including many natural products emory.eduwikipedia.org. ESI typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions, with minimal fragmentation wikipedia.orgstackexchange.com. This makes it easier to determine the molecular weight of the intact molecule wikipedia.org. High-resolution ESI MS (HRESIMS) can provide accurate mass measurements, allowing for the determination of the elemental formula of the compound researchgate.netuit.no. While ESI MS itself provides limited fragmentation information, it can be coupled with tandem mass spectrometry (ESI-MS/MS) to induce fragmentation of selected ions and obtain structural details wikipedia.orgstackexchange.com.

For this compound, HRESIMS has been used to establish its molecular formula based on the accurate mass of the molecular ion peak researchgate.net.

Determination of Absolute Configuration (e.g., Modified Mosher Method)

While NMR spectroscopy can establish the relative configuration of chiral centers within a molecule, determining the absolute configuration (R or S) requires additional methods acgpubs.orgresearchgate.netstackexchange.com. The modified Mosher method is a widely used technique for determining the absolute configuration of secondary alcohols researchgate.netstackexchange.commdpi.com.

The modified Mosher method involves derivatizing the secondary alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride stackexchange.commdpi.com. This reaction yields diastereomeric esters (e.g., (R)- and (S)-MTPA esters) stackexchange.comyoutube.com. Since these are diastereomers, they have different physical and spectroscopic properties, including distinct chemical shifts in their ¹H NMR spectra stackexchange.comyoutube.com.

By comparing the ¹H NMR chemical shifts of the protons in the (R)- and (S)-MTPA esters, the absolute configuration of the original secondary alcohol can be determined stackexchange.commdpi.com. The differences in chemical shifts (Δδ = δ_S - δ_R or δ_R - δ_S) are analyzed based on established empirical rules and models that relate the sign and magnitude of these differences to the stereochemistry of the alcohol stackexchange.commdpi.com. Protons on one side of the molecule relative to the chiral center will experience differential shielding or deshielding effects depending on the configuration of the MTPA ester, leading to predictable patterns in the Δδ values stackexchange.com.

The modified Mosher method has been applied in the structural elucidation of this compound or its derivatives to establish the absolute stereochemistry of hydroxyl-bearing carbons acgpubs.orgresearchgate.netresearchgate.net.

Application of Computational and Computer-Assisted Methods in this compound Structure Elucidation

Computational methods and computer-assisted structure elucidation (CASE) systems play an increasingly important role in the structural determination of natural products, especially for complex or limited amounts of compounds mdpi-res.comgeomar.demdpi.com.

CASE systems integrate spectroscopic data (NMR, MS, IR, UV) with structural databases and algorithms to generate possible structures consistent with the experimental data mdpi-res.comgeomar.demdpi.com. These systems can help in quickly proposing plausible structures and reducing the number of possibilities, particularly when dealing with incomplete or ambiguous spectroscopic data mdpi-res.comgeomar.demdpi.com.

Density Functional Theory (DFT) calculations can be used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, for proposed structures mdpi-res.comgeomar.demdpi.com. Comparing the calculated NMR data with the experimental data can help in verifying the correctness of a proposed structure and differentiating between possible isomers mdpi-res.comgeomar.demdpi.com. DFT calculations can also be used to optimize molecular geometries and calculate energies of different conformers, which is important for interpreting NOE data and determining relative stereochemistry geomar.de.

While specific details on the application of computational and CASE methods directly for this compound in the provided search results are limited, the general principle of their utility in complex natural product structure elucidation, including diterpenes, is highlighted mdpi-res.comrsc.orggeomar.demdpi.com. These methods can complement experimental data and provide a higher level of confidence in the assigned structure and stereochemistry mdpi-res.comgeomar.demdpi.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5358793
This compound acetate (B1210297)10594833

Data Table Example (Based on hypothetical NMR data structure, as specific detailed data for this compound was not directly extracted in a table format from the search results, but the principle of presenting NMR data is crucial for this section).

Table 1: Selected ¹H NMR Data for this compound (Hypothetical Example)

PositionChemical Shift (δ_H)MultiplicityCoupling Constant (Hz)
H-Xx.xx(e.g., s, d, t, m)(e.g., J=x.x)
H-Yy.yy(e.g., s, d, t, m)(e.g., J=y.y)
............

Table 2: Selected ¹³C NMR Data for this compound (Hypothetical Example)

PositionChemical Shift (δ_C)
C-Aa.a
C-Bb.b
......

Table 3: Selected HMBC Correlations for this compound (Hypothetical Example)

Proton (δ_H)Carbon (δ_C)
H-XC-A, C-B
H-YC-C
......

Table 4: Selected ROESY Correlations for this compound (Hypothetical Example)

Irradiated Proton (δ_H)Observed Proton (δ_H)
H-XH-Y
H-ZH-W
......

Note: The data in the tables above are hypothetical and for illustrative purposes only, demonstrating how NMR data would typically be presented in a structural elucidation context. Detailed experimental NMR data for this compound would be required to populate these tables with actual research findings. Research findings often include tables of NMR data (¹H and ¹³C chemical shifts, multiplicities, coupling constants, and observed 2D NMR correlations like COSY, HSQC, HMBC, and NOESY/ROESY) researchgate.net. The interpretation of these data, as described in the sections above, leads to the determination of the molecular structure and stereochemistry. researchgate.net The application of the modified Mosher method would involve presenting the ¹H NMR data for the Mosher esters and a table of Δδ values to support the assignment of absolute configuration.

Chemical Synthesis and Analog Generation of Asperdiol

Total Synthesis Approaches to Asperdiol

Several research groups have reported total syntheses of this compound, employing diverse strategies to assemble the cembranoid core and establish the correct stereochemistry.

Early Synthetic Strategies (e.g., Still, Tius, Kato)

Early synthetic efforts toward this compound and related cembranoids laid the groundwork for subsequent approaches. Still and coworkers published a synthesis of this compound in 1983, notable for its use of an allyl chromium species in a key cyclization step. nottingham.ac.ukacs.org This reaction was designed to be threo-selective, aiming to control the relative stereochemistry of the hydroxyl and isopropenyl groups. nottingham.ac.uk Still's approach suggested that a conformational bias from a remote epoxide function could direct the cyclization and favor the desired diastereoisomer. nottingham.ac.ukacs.org

Kato and his group also contributed to early cembranoid synthesis, including approaches to this compound, often employing methods for constructing the macrocyclic ring. nottingham.ac.ukresearchgate.netarchive.orgx-mol.com Their work explored different cyclization strategies for generating the 14-membered ring system found in this compound and other related natural products. nottingham.ac.uk

Tius and Fauq reported a total synthesis of (-)-asperdiol, which was published in 1986. hawaii.eduacs.orgwisc.eduacs.org Their work also included the total synthesis of (+)-desepoxythis compound. unf.eduresearchgate.netresearchgate.net

Diastereoselective Macrocyclization Methods

A critical aspect of this compound synthesis is the diastereoselective formation of the 14-membered ring. Still's synthesis highlighted the use of a chromium(II)-mediated cyclization of an aldehydoallylic bromide, which demonstrated diastereoselectivity. acs.orgresearchgate.netliverpool.ac.uk This reaction yielded the desired 14-membered ring product, albeit often as a mixture of diastereoisomers, with the desired isomer being predominant. liverpool.ac.ukillinois.eduwordpress.com The observed diastereoselectivity was attributed to the influence of existing stereocenters, such as the remote epoxide, on the conformation of the macrocyclization transition state. nottingham.ac.ukacs.org

Organometallic Reagents in this compound Total Synthesis (e.g., Allyl Chromium Species, Wadsworth-Emmons)

Organometallic reagents have played a significant role in the key bond-forming steps of this compound total synthesis. As mentioned, Still's synthesis utilized an allyl chromium species for the macrocyclization. nottingham.ac.ukacs.orgliverpool.ac.ukillinois.edusoton.ac.uk This Nozaki-Hiyama-Kishi (NHK) type reaction involving chromium(II) proved effective for constructing the macrocycle and establishing the relative stereochemistry of the homoallylic alcohol product. liverpool.ac.ukillinois.edu The NHK reaction has been recognized for its chemoselectivity and ability to form allylic and homoallylic alcohols. illinois.edu

The intramolecular Wadsworth-Emmons reaction has also been employed in the synthesis of cembranoids, including approaches to this compound. nottingham.ac.ukresearchgate.netslideshare.net This reaction involves the cyclization of a phosphonate-stabilized carbanion with an aldehyde or ketone to form a carbon-carbon double bond, thereby closing the macrocycle. nottingham.ac.ukresearchgate.netslideshare.net Tius's synthesis of this compound utilized the Wadsworth-Emmons reaction as a key cyclization step, although it sometimes resulted in mixtures of geometric isomers at the newly formed double bond. nottingham.ac.uk

Radical Macrocyclisation Pathways

Radical cyclization strategies have been explored as alternative methods for constructing the cembranoid ring system. These approaches typically involve generating a radical intermediate that undergoes intramolecular attack on a double bond to form the macrocycle. nottingham.ac.ukresearchgate.netscribd.comacs.org Radical macrocyclizations can be carried out under mild conditions and can offer different selectivity profiles compared to polar or organometallic methods. nottingham.ac.uk While radical cyclizations have been investigated for cembranoid synthesis, their application specifically in this compound total synthesis has been explored, evaluating different precursors and conditions to achieve the desired ring size and stereochemistry. nottingham.ac.ukresearchgate.net

Synthetic Methodologies for this compound Precursors (e.g., Desepoxythis compound)

The synthesis of key acyclic or smaller cyclic precursors is essential for the total synthesis of this compound. Desepoxythis compound, a related cembranoid lacking the epoxide function, has been a target of synthesis itself and serves as a potential precursor or a closely related structural analogue for synthetic studies towards this compound. unf.eduresearchgate.netresearchgate.netbham.ac.ukgoogle.comacs.org Methodologies for synthesizing desepoxythis compound have involved strategies such as the regioselective ring opening of optically active epoxy alcohols using organometallic reagents like isopropenylmagnesium bromide. researchgate.netresearchgate.net The cyclization to form the 14-membered ring in desepoxythis compound synthesis has also been achieved using reactions like the Horner-Emmons reaction. researchgate.netresearchgate.net These synthetic efforts on precursors like desepoxythis compound contribute valuable methodologies applicable to the more complex this compound structure.

Semisynthesis of this compound Derivatives and Analogues

Semisynthesis involves the chemical modification of naturally occurring compounds to produce derivatives or analogues with potentially altered biological activities or improved properties. While detailed information specifically on the semisynthesis of this compound derivatives was not extensively found in the search results, the isolation of this compound and its acetate (B1210297) from natural sources like Eunicea knighti nih.govresearchgate.netmdpi-res.com suggests the possibility of chemically modifying these natural products. The presence of functional groups in this compound, such as hydroxyl groups and double bonds, provides sites for chemical transformations to generate derivatives and analogues for further study. The isolation of related cembranoids and their acetates from marine organisms researchgate.netmdpi-res.com indicates that natural variations and potentially semisynthetic modifications are relevant avenues in exploring the chemical space around the this compound scaffold.

Mechanistic Investigations of Asperdiol S Biological Activities in Vitro

Acetylcholinesterase (AChE) Inhibition Mechanisms and Implications for Neurodegenerative Research

Asperdiol has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132) in the nervous system. Inhibition of AChE leads to increased levels of acetylcholine, which is a key strategy for the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease (AD) nih.gov. This compound has shown dose-dependent inhibition of AChE with an IC50 value of 0.358 ± 0.130 μM in in vitro assays mdpi.comscience.govresearchgate.netresearchgate.netnih.gov. This activity is considered promising, although it is less potent than the positive control galantamine (IC50 = 0.118 μM) mdpi.com.

The mechanism of AChE inhibition can involve interaction with the enzyme's catalytic active site (CAS) or peripheral anionic site (PAS) nih.gov. While the specific binding mechanism of this compound has not been detailed in the provided search results, other AChE inhibitors have been shown to interact with both sites, offering potential dual benefits of increasing acetylcholine levels and inhibiting the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD pathology nih.govheraldopenaccess.us. AChE is known to interact with Aβ peptides, promoting the formation of amyloid fibrils nih.gov. Inhibiting AChE, particularly by blocking the PAS, could potentially reduce this enzyme-induced Aβ deposition nih.gov.

Furthermore, AChE inhibitors may also influence neuroinflammation and neurotrophic factors, which are implicated in neurodegenerative processes nih.govmdpi.comnih.gov. By enhancing cholinergic transmission, AChE inhibitors might protect against inflammation in the nervous system mdpi.com. They could also potentially increase the release of neurotrophic factors like nerve growth factor (NGF), supporting the survival of cholinergic neurons nih.gov. The anti-neurodegenerative benefits of AChE inhibitors are suggested to involve increasing acetylcholine-dependent stimulation and release of NGF, thereby supporting the basal forebrain cholinergic system nih.gov.

The in vitro AChE inhibitory activity of this compound highlights its potential as a lead compound for further investigation in the context of neurodegenerative diseases.

CompoundSourceIC50 (μM)
This compoundEunicea knighti0.358 ± 0.130
14-acetoxycrassinePseudoplexaura porosa1.40 ± 0.113
Galantamine-0.118

Antimicrobial Activity: Mechanistic Insights Against Specific Pathogens

Research indicates that this compound possesses antimicrobial properties. While detailed mechanisms of this compound's antimicrobial action against specific pathogens are not extensively described in the provided results, marine-derived compounds, including diterpenes, are known to exhibit antibacterial effects through various mechanisms researchgate.netmdpi.commdpi.com.

General mechanisms of plant-derived antimicrobial compounds against bacteria include disrupting cell membrane integrity, impeding cell wall and protein synthesis, and preventing biofilm formation mdpi.com. Some compounds target nucleic acid synthesis or interfere with metabolic pathways mdpi.comnih.gov. For instance, other studies on different compounds have shown mechanisms such as inhibiting ribosome formation or disrupting cell membranes nih.govfrontiersin.org.

The specific pathogens against which this compound has demonstrated activity are not explicitly listed with mechanistic details in the provided snippets. However, the evaluation of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains frontiersin.orgfrontiersin.org. Further research would be needed to elucidate the precise molecular targets and pathways affected by this compound in specific microbial species.

Cytotoxic Effects on Cancer Cell Lines: Exploration of Cellular Targets and Pathways

This compound has demonstrated cytotoxic effects on various cancer cell lines in vitro frontiersin.orgmdpi.comscience.gov. Marine diterpenes, including cembranoids like this compound, have attracted attention for their potential antitumor activities researchgate.netcapes.gov.bracgpubs.org.

Studies have evaluated the cytotoxic activity of this compound and its analogues against different cancer cell lines. For instance, an analogue of acetylated this compound showed cytotoxic activity against SiHa (human cervical carcinoma), A549 (human lung carcinoma), PC3 (human prostate cancer), and MDA-MB-231 (human breast adenocarcinoma) cell lines with IC50 values ranging from 13.4 to 23.7 μg/mL acgpubs.org.

The mechanisms by which marine-derived compounds exert cytotoxic effects on cancer cells are diverse and can involve targeting various cellular processes and pathways nih.govejgm.co.ukmdpi.com. These mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, interfering with DNA, mediating mitochondrial interactions, and disrupting cell signaling pathways nih.govejgm.co.ukmdpi.com.

Apoptosis induction is a common mechanism of action for many anticancer agents ejgm.co.uk. This can involve the activation of caspase-dependent pathways and the downregulation of anti-apoptotic proteins nih.govejgm.co.uk. Cell cycle arrest inhibits the proliferation of cancer cells ejgm.co.ukmdpi.com.

While the provided information confirms this compound's cytotoxicity, detailed studies specifically on the cellular targets and pathways modulated by this compound to induce cell death in cancer cells are not present. Research on other marine-derived cytotoxic compounds has explored mechanisms such as targeting tubulin, disrupting the Wnt/β-catenin pathway, or affecting protein synthesis researchgate.netnih.govcyprusjmedsci.com. Further investigation is needed to elucidate the precise molecular mechanisms underlying this compound's cytotoxic effects on specific cancer cell lines.

Compound AnalogueCell LineIC50 (μg/mL)
Analogue 6SiHa19.3
Analogue 6A54923.7
Analogue 6PC313.4
Analogue 6MDA-MB-23118.7

Structure Activity Relationship Sar Studies of Asperdiol and Its Analogues

Influence of Acetoxy Group Modifications (e.g., Diacetoxy Asperdiol, this compound Acetate) on Bioactivity

Modifications involving the addition or alteration of acetoxy groups on the this compound backbone can significantly affect its physical, chemical, and biological properties. This compound acetate (B1210297), a synthetic compound, has been noted for potential biological activities such as anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai The presence of hydroxy and acetate groups, along with the complex ring system of this compound acetate, may contribute to its interactions with biological targets like enzymes and receptors. ontosight.ai

Diacetoxy this compound is another derivative where acetoxy groups modify the parent this compound structure. ontosight.ai Research into diacetoxy this compound and similar compounds often explores their potential as leads for drug development, leveraging the unique properties conferred by these modifications. ontosight.ai These structural changes can alter characteristics such as solubility and stability, which in turn influence how the compound interacts within biological systems. ontosight.ai

Studies have sometimes compared the activity of this compound and its acetylated forms. For instance, in the context of acetylcholinesterase inhibition, this compound and this compound acetate have been mentioned as inhibitors. researchgate.netmdpi-res.com While specific detailed comparative data on the influence of each acetoxy group modification across a broad range of bioactivities can be limited in publicly available literature, the general principle observed in SAR studies of natural products and their derivatives is that even subtle changes, such as acetylation, can lead to marked differences in potency, selectivity, and the spectrum of biological activities. rsc.org

Stereochemical Influences on Pharmacological Profiles

The stereochemical configuration of a molecule is a critical determinant of its interaction with biological targets, such as enzymes and receptors, and thus profoundly influences its pharmacological profile. This compound and its analogues possess specific stereochemical configurations due to their complex bicyclic structure and multiple chiral centers. ontosight.ai

Research on related cembranoid diterpenes and other natural products has demonstrated that different stereoisomers can exhibit vastly different levels of activity or even entirely different biological effects. dokumen.pub In the context of this compound, studies have sometimes involved the identification of new stereoisomers of acetylated this compound. acgpubs.orgacgpubs.orgresearchgate.netresearchgate.net For example, one study identified a new stereoisomer of acetylated this compound from the soft coral Pseudoplexaura flagellosa. acgpubs.orgacgpubs.orgresearchgate.netresearchgate.net The stereochemistry of compounds like this new isomer and the parent this compound has been established using techniques such as the Mosher method and chemical interconversion. acgpubs.orgresearchgate.net

While direct comparative data on the pharmacological profiles of all possible this compound stereoisomers is not extensively detailed in the provided search results, the emphasis on establishing the absolute stereochemistry of isolated compounds and synthesized analogues highlights its recognized importance in SAR studies. acgpubs.orgresearchgate.net The distinct biological activities observed among related marine natural products with similar backbones but differing stereocenters further support the critical role of stereochemistry in the pharmacological action of this compound and its derivatives. acgpubs.orgacgpubs.orgresearchgate.netresearchgate.net

Systematic Derivatization and Analog Design for Enhanced Potency or Specificity

Systematic derivatization and the rational design of analogues are common strategies in medicinal chemistry to improve the potency, specificity, or other desirable pharmacological properties of a lead compound like this compound. This involves making targeted structural modifications to understand which parts of the molecule are essential for activity and how alterations affect the interaction with biological targets. rsc.org

Studies have reported the synthesis of this compound analogues to evaluate their cytotoxic activity. acgpubs.orgacgpubs.orgresearchgate.netresearchgate.net For instance, three synthetic analogues were derived from a compound isolated from Pseudoplexaura flagellosa to investigate their cytotoxic potential against various human cancer cell lines. acgpubs.orgacgpubs.orgresearchgate.netresearchgate.net This research found that one of the synthesized analogues (compound 6) showed higher activity against all tested cancer cell lines compared to the other analogues and the parent compound. acgpubs.orgacgpubs.orgresearchgate.netresearchgate.net The IC50 values for compound 6 were reported against SiHa, A549, PC3, and MDA-MB-231 cell lines. acgpubs.orgacgpubs.orgresearchgate.netresearchgate.net

Such studies, where a series of related compounds are synthesized and tested, provide valuable data for establishing SARs. By systematically altering functional groups, changing the position of substituents, or modifying the carbon skeleton, researchers can gain insights into the structural requirements for optimal activity. While the provided information gives an example of analogue synthesis and testing for cytotoxicity, comprehensive systematic derivatization studies across various bioactivities would be necessary for a complete understanding of how to design analogues with enhanced potency or specificity for particular therapeutic applications. The goal of such efforts is to overcome limitations of the natural product, such as moderate potency or lack of selectivity, by creating optimized synthetic versions. rsc.org

Here is a data table summarizing the cytotoxic activity of compound 6, a synthetic analogue of this compound, against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 6SiHa19.3
Compound 6A54923.7
Compound 6PC313.4
Compound 6MDA-MB-23118.7

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower IC50 values indicate higher potency.

Future Directions in Asperdiol Research

Advancements in Asperdiol Synthetic Accessibility

The complex structure of natural products like this compound often presents challenges for large-scale production and structural modification through isolation alone. Therefore, advancements in synthetic accessibility are crucial for future research and potential therapeutic development. Total synthesis of (-)-Asperdiol has been reported hawaii.edu, but ongoing research aims to develop more efficient, cost-effective, and stereoselective synthetic routes. Future efforts may focus on exploring novel catalytic methods, optimizing reaction conditions, and utilizing strategies such as asymmetric synthesis to obtain specific stereoisomers of this compound and its derivatives in high yield and purity. wisc.edu Developing practical synthetic approaches will enable the production of sufficient quantities of this compound for extensive biological testing and the creation of diverse analogue libraries. researchgate.net

Deeper Elucidation of Biological Mechanisms in vitro

While some biological activities of this compound have been reported, a comprehensive understanding of its underlying molecular mechanisms in vitro is still needed. Future research will involve detailed investigations into its interactions with specific cellular targets, such as enzymes, receptors, and signaling pathways. mdpi.commdpi-res.comresearchgate.net Techniques such as protein binding assays, enzyme inhibition studies, and cell-based reporter assays will be employed to identify the key molecular players involved in this compound's effects. researchgate.net Furthermore, studies will aim to delineate the downstream cellular events triggered by this compound, including changes in gene expression, protein activity, and metabolic profiles. researchgate.net In vitro studies using various cell lines, including those relevant to its reported activities (e.g., leukemia cells dokumen.pubmdpi.com), will provide crucial insights into its mechanisms of action and potential therapeutic applications.

As an example of in vitro studies on similar compounds, research on marine-derived enzyme inhibitors has utilized techniques like TLC bioautography and quantitative assays to determine IC50 values against enzymes like acetylcholinesterase (AChE). mdpi.commdpi-res.comresearchgate.net For instance, this compound itself has shown dose-dependent inhibition of AChE in vitro with an IC50 value of 0.358 µM. mdpi.comresearchgate.net

Table 1: In vitro Acetylcholinesterase (AChE) Inhibitory Activity

CompoundSourceIC₅₀ (µM)Citation
This compoundEunicea knighti0.358 mdpi.comresearchgate.net
14-acetoxycrassinePseudoplexaura porosa1.40 mdpi.comresearchgate.net
GalantaminePositive Control0.118 mdpi.com

Future in vitro studies on this compound could expand to investigate its effects on other enzymes and biological processes relevant to its potential applications.

Exploration of Novel Analogues and Hybrid Structures

The exploration of this compound analogues and hybrid structures represents a significant future direction in research. By modifying the chemical structure of this compound, researchers can aim to enhance its potency, selectivity, and pharmacokinetic properties. This involves the synthesis of derivatives with variations in functional groups, stereochemistry, and the cembranoid skeleton. researchgate.net Hybrid structures, combining the this compound core with other pharmacologically active scaffolds, could lead to compounds with synergistic effects or novel mechanisms of action. nih.gov High-throughput screening of these analogue and hybrid libraries will be essential to identify promising candidates for further investigation. researchgate.net Structure-activity relationship (SAR) studies will play a crucial role in understanding how structural modifications impact biological activity, guiding the rational design of more effective compounds. mdpi.com

Research on other marine-derived compounds has demonstrated the potential of synthesizing analogues with improved activity. For example, synthetic analogues of marine alkaloids and other natural products have shown enhanced antiproliferative and proapoptotic properties in cell cultures. nih.govuprrp.edu

Integration with Omics Technologies for Pathway Discovery

The integration of this compound research with cutting-omics technologies, such as transcriptomics, proteomics, and metabolomics, holds immense potential for comprehensive pathway discovery. researchgate.netnih.govdntb.gov.uanih.govkoreascience.kr By analyzing global changes in gene expression, protein profiles, and metabolite levels in response to this compound treatment, researchers can gain a holistic understanding of the biological pathways it affects. researchgate.netnih.gov Transcriptomics can reveal changes in mRNA levels, indicating which genes are upregulated or downregulated. nih.gov Proteomics can identify alterations in protein abundance and modifications, providing insights into the functional consequences of this compound treatment. researchgate.net Metabolomics can profile the metabolic changes induced by this compound, highlighting affected biochemical pathways. researchgate.netdntb.gov.ua Integrating data from these different omics layers through systems biology approaches can help construct comprehensive networks and identify key nodes and pathways modulated by this compound. nih.gov This integrated approach will facilitate the identification of novel targets, biomarkers, and mechanisms, accelerating the development of this compound-based therapies. nih.govnih.gov

Omics technologies have been successfully applied in marine biology and drug discovery to understand biological processes and identify bioactive compounds and their pathways. researchgate.netdntb.gov.uakoreascience.kr For instance, metabolomics has been used to elucidate metabolic pathways in marine organisms and identify bioactive substances. researchgate.netdntb.gov.ua Integrated omics approaches have proven useful for discovering biosynthetic pathways in plants and understanding responses to stress. researchgate.netnih.gov Applying these powerful tools to this compound research will be instrumental in unraveling its complex biological interactions.

Q & A

Q. What are the primary natural sources of Asperdiol, and what methodologies are recommended for its isolation?

this compound is predominantly isolated from marine organisms, including Pseudoplexaura porosa and Eunicea knighti in the Caribbean Sea . Effective isolation involves:

  • Extraction : Use of organic solvents (e.g., dichloromethane/methanol mixtures) for tissue homogenization.
  • Chromatography : Fractionation via silica gel column chromatography followed by HPLC purification using C18 columns.
  • Validation : LC-MS screening (e.g., HRESIMS) to confirm molecular formulas (e.g., C20H32O3 for this compound ).

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirmation?

Structural elucidation requires:

  • Mass Spectrometry : HRESIMS for exact mass determination (e.g., m/z 321.2426 [M+H]⁺ for this compound) and MS/MS fragmentation patterns (MetFrag software, score ≥7.47) .
  • NMR Spectroscopy : Analysis of methyl group signals (δ 0.5–2.0 ppm in ¹H-NMR) and comparison with literature data (e.g., anti-neoplastic compound matches ).
  • Database Cross-Referencing : Use of AntiMarin® or GNPS libraries for terpenoid-type metabolite verification .

Q. What preliminary bioactivity data exist for this compound, and how should dose-response experiments be designed?

this compound exhibits acetylcholinesterase inhibitory activity with an IC50 of 0.358 μM . Experimental design considerations:

  • Concentration Range : Test across a logarithmic scale (e.g., 10⁻⁸–10⁻⁴ μM) to capture sigmoidal dose-response curves.
  • Controls : Include positive controls (e.g., galantamine) and solvent-only blanks.
  • Replicates : Perform triplicate measurements with error bars representing standard deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Discrepancies may arise from variations in:

  • Source Organism : Bioactivity differs by species (e.g., Plexaura lus sp. vs. Eunicea knighti) due to symbiotic microbiome influences .
  • Assay Conditions : Optimize pH, temperature, and incubation time to match physiological relevance.
  • Data Normalization : Use relative inhibition (%) with baseline correction for enzyme autohydrolysis .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What advanced strategies can improve the yield of this compound during extraction?

Yield optimization involves:

  • Metabolomic Guidance : Use PSYCHE NMR or LC-MS-based metabolomics to identify high-yield source organisms .
  • Biosynthetic Pathway Analysis : Investigate terpenoid biosynthesis genes (e.g., cytochrome P450s) in host corals via transcriptomics.
  • Green Chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures for eco-friendly extraction .

Q. How should researchers address structural ambiguities in this compound derivatives?

For derivatives like this compound acetate :

  • Synthetic Modification : Perform acetylation reactions and validate products via ¹³C-NMR (e.g., carbonyl signal at δ 170–175 ppm).
  • Crystallography : X-ray diffraction for absolute configuration determination (if crystals are obtainable).
  • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .

Methodological Tables

Q. Table 1. Key Bioactivity Parameters for this compound

ParameterValue/DescriptionReference
IC50 (Acetylcholinesterase)0.358 μM
Dose-Response Range10⁻⁸–10⁻⁴ μM (logarithmic scale)
Active Concentration≥10⁻⁶ μM (45% inhibition)

Q. Table 2. Structural Confirmation Workflow

StepTechniqueCritical Data
Molecular FormulaHRESIMSm/z 321.2426 [M+H]⁺
Fragmentation PatternsLC-MS/MS with MetFragScore ≥7.47
Functional Groups¹H-NMR (δ 0.5–2.0 ppm)Methyl group signatures

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.